
trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl-
説明
trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl-: is a synthetic organic compound characterized by the presence of a cinnamamide backbone substituted with a 3-chlorophenyl and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- typically involves the reaction of trans-cinnamamide with appropriate reagents to introduce the 3-chlorophenyl and trifluoromethyl groups. One common method involves the use of bis(2-methallyl)-cycloocta-1,5-diene-ruthenium(II) as a catalyst, along with 1,4-bis(dicyclohexylphosphinobutane) and ytterbium triflate under nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins. The 3-chlorophenyl group contributes to the compound’s overall stability and reactivity.
類似化合物との比較
- trans-3-Phenylacrylamide
- N-Phenyl-3-chloro-trans-cinnamamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide
Uniqueness: The presence of both the 3-chlorophenyl and trifluoromethyl groups in trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- distinguishes it from other cinnamamide derivatives. These substituents confer unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-5-2-6-14(10-13)21-15(22)8-7-11-3-1-4-12(9-11)16(18,19)20/h1-10H,(H,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMFWYAGPPOQMC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358040 | |
| Record name | (2e)-n-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-07-3 | |
| Record name | (2e)-n-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


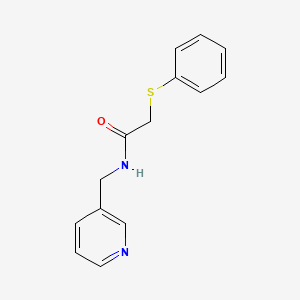
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
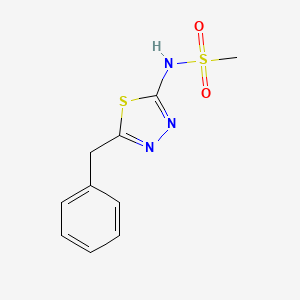
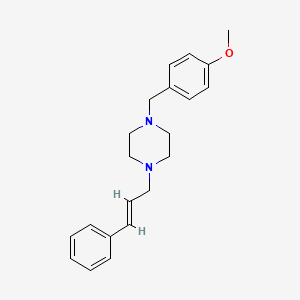
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
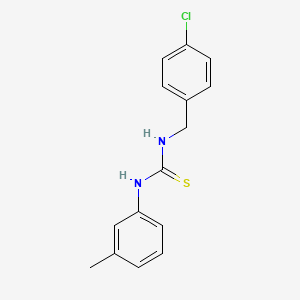
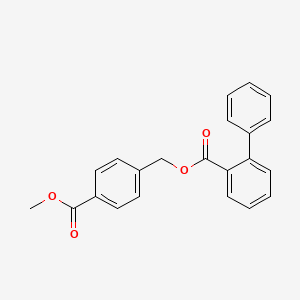
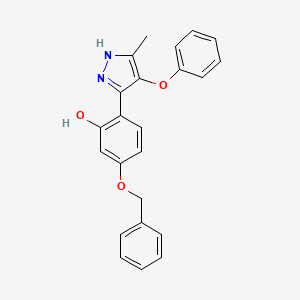
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine](/img/structure/B5787545.png)
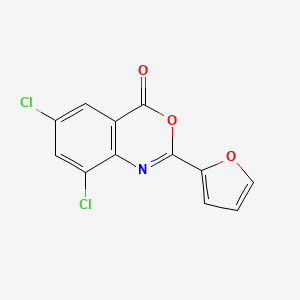
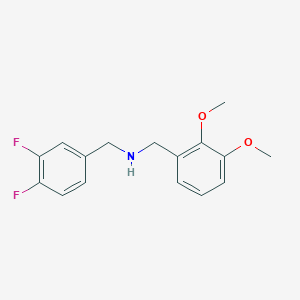
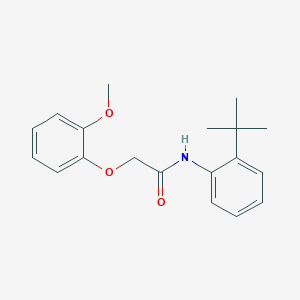
![N-(1,3-BENZODIOXOL-5-YL)-N'-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]UREA](/img/structure/B5787590.png)

